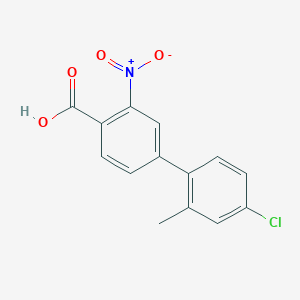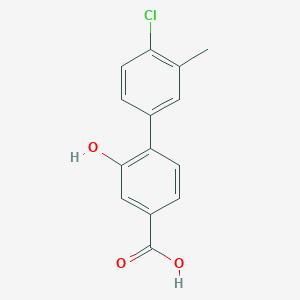
4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% (4-CBA95) is a chlorinated benzoic acid derivative that is used in various scientific and industrial applications. It is a white crystalline solid with a melting point of 118-122°C. 4-CBA95 is a highly versatile compound that can be used as a reagent, catalyst, or in the synthesis of other compounds. It has a wide range of applications in the fields of organic synthesis, analytical chemistry, and pharmaceuticals.
Aplicaciones Científicas De Investigación
4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, such as 4-chloro-2-methylpyridine and 4-chloro-2-methylbenzamide. It is also used as a catalyst in organic synthesis and as a reactant in the synthesis of polymers materials. 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% is also used in the synthesis of pharmaceuticals, such as the anticonvulsant drug phenytoin.
Mecanismo De Acción
4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% is a highly reactive compound that can act as a catalyst or reagent in various chemical reactions. It can act as an electrophilic reagent in the Friedel-Crafts acylation reaction, and can also act as a nucleophile in the substitution reaction of 4-chloro-2-methylphenol with chloroacetyl chloride. In addition, 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% can act as a Lewis acid catalyst in the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride.
Biochemical and Physiological Effects
4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% is not known to have any direct biochemical or physiological effects. It is used as a reagent or catalyst in various industrial and scientific applications, and is not believed to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is a highly reactive compound that can act as a catalyst or reagent in various chemical reactions. It is also relatively stable and has a high melting point, making it suitable for use in high-temperature reactions. However, 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% is also a highly toxic compound and should be handled with caution.
Direcciones Futuras
Future research on 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% could focus on developing new synthetic methods for its synthesis, as well as exploring its potential applications in the fields of organic synthesis, analytical chemistry, and pharmaceuticals. Additionally, further research into its biochemical and physiological effects could be conducted to determine its safety for use in laboratory experiments. Finally, further research could be conducted to explore the potential of 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% as a catalyst in the synthesis of other compounds.
Métodos De Síntesis
4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% can be synthesized by a variety of methods. One of the most common methods is the Friedel-Crafts acylation of 4-chloro-2-methylphenol with chloroacetic acid in the presence of anhydrous aluminum chloride. This method produces 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% in yields of up to 94%. Other methods for the synthesis of 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% include the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a Lewis acid catalyst, or the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a base.
Propiedades
IUPAC Name |
4-chloro-2-(4-chloro-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-6-9(15)2-4-11(8)13-7-10(16)3-5-12(13)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEHJUYRVSVCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690374 |
Source


|
| Record name | 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-99-9 |
Source


|
| Record name | 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














